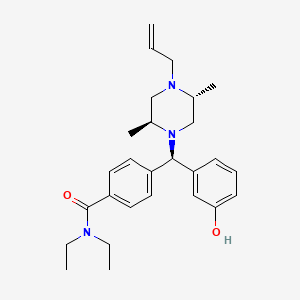

RWJ 50271

Übersicht

Beschreibung

RWJ 50271 ist ein selektiver und oral wirksamer Inhibitor der Interaktion zwischen Lymphozytenfunktionsassoziiertem Antigen-1 (LFA-1) und interzellulärem Adhäsionsmolekül-1 (ICAM-1). Diese Verbindung hat ein signifikantes Potenzial gezeigt, die durch LFA-1/ICAM-1 vermittelte Zellanhaftung zu hemmen, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Immunologie und Entzündung .

Wissenschaftliche Forschungsanwendungen

RWJ 50271 has a wide range of applications in scientific research:

Immunology: It is used to study the role of LFA-1/ICAM-1 interactions in immune cell adhesion and migration.

Inflammation: The compound is valuable in research focused on inflammatory diseases, as it can inhibit the adhesion of immune cells to endothelial cells.

Cancer Research: this compound is investigated for its potential to inhibit tumor metastasis by blocking cell adhesion mechanisms.

Drug Development: It serves as a lead compound for developing new therapeutics targeting immune cell adhesion.

Wirkmechanismus

Target of Action

The primary target of RWJ 50271 is the lymphocyte function-associated antigen-1/intercellular adhesion molecule-1 (LFA-1/ICAM-1) interaction . LFA-1 and ICAM-1 are proteins that play a crucial role in the immune response, particularly in cell adhesion and signaling .

Mode of Action

This compound acts as a selective inhibitor of the LFA-1/ICAM-1 interaction . It inhibits LFA-1/ICAM-1-mediated cell adhesion, which is a critical process in the immune response . This inhibition occurs with an IC50 of 5.0 μM in HL60 cells .

Biochemical Pathways

The inhibition of the LFA-1/ICAM-1 interaction by this compound affects the immune response pathway . By inhibiting cell adhesion mediated by LFA-1/ICAM-1, this compound can affect the recruitment and activation of immune cells, potentially altering the immune response .

Result of Action

The inhibition of LFA-1/ICAM-1-mediated cell adhesion by this compound can lead to changes at the molecular and cellular levels. For instance, it has been shown to inhibit the adhesion of peripheral blood lymphocytes to plastic immobilized SICAM-1 .

Biochemische Analyse

Biochemical Properties

RWJ 50271 plays a significant role in biochemical reactions by inhibiting LFA-1/ICAM-1-mediated cell adhesion . It interacts with the LFA-1 protein, a member of the integrin family of proteins, which plays a crucial role in the adhesion of leukocytes to endothelial cells . The nature of these interactions involves the binding of this compound to the LFA-1 protein, thereby preventing its interaction with ICAM-1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the adhesion of peripheral blood lymphocytes to plastic immobilized sICAM-1 . This inhibition can influence cell function by disrupting cell signaling pathways and altering gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the LFA-1 protein. By binding to LFA-1, this compound prevents the interaction of LFA-1 with ICAM-1, thereby inhibiting LFA-1/ICAM-1-mediated cell adhesion . This can lead to changes in gene expression and potentially affect enzyme activation or inhibition .

Dosage Effects in Animal Models

In animal models of inflammation, oral administration of this compound at a dosage of 50 mg/kg was found to significantly reduce foot pad swelling

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RWJ 50271 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert. Dies beinhaltet die Verwendung verschiedener Reagenzien und Katalysatoren, um das heterocyclische Rückgrat zu bilden.

Funktionsgruppenmodifikationen: Anschließende Schritte beinhalten die Einführung von funktionellen Gruppen, die für die biologische Aktivität der Verbindung essentiell sind. Dies umfasst die Addition von Fluoratomen und anderen Substituenten durch Halogenierung und andere Substitutionsreaktionen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um die gewünschte Reinheit und Ausbeute zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, automatisierten Systemen für die Reagenzzugabe und fortschrittlichen Reinigungstechniken, um Konsistenz und Effizienz in der Produktion zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf this compound zu modifizieren, was möglicherweise seine Aktivität verändert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsreaktionen beinhalten oft Reagenzien wie Fluor-Gas oder N-Fluorbenzolsulfonimid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die verwendet werden können, um die Struktur-Aktivitäts-Beziehung zu untersuchen und die Wirksamkeit der Verbindung zu optimieren.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Immunologie: Es wird verwendet, um die Rolle von LFA-1/ICAM-1-Interaktionen bei der Adhäsion und Migration von Immunzellen zu untersuchen.

Entzündung: Die Verbindung ist wertvoll in der Forschung, die sich auf entzündliche Erkrankungen konzentriert, da sie die Adhäsion von Immunzellen an Endothelzellen hemmen kann.

Krebsforschung: this compound wird auf sein Potenzial untersucht, die Tumormetastasierung durch Blockierung von Zellanhaftungsmechanismen zu hemmen.

Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf die Adhäsion von Immunzellen abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Interaktion zwischen LFA-1 und ICAM-1 hemmt. Diese Interaktion ist entscheidend für die Adhäsion und Migration von Immunzellen. Durch Blockierung dieser Interaktion verhindert this compound, dass Immunzellen an Endothelzellen haften, wodurch Entzündungen und die Infiltration von Immunzellen reduziert werden. Die beteiligten molekularen Ziele umfassen das LFA-1-Integrin auf Immunzellen und das ICAM-1-Molekül auf Endothelzellen .

Analyse Chemischer Reaktionen

Types of Reactions

RWJ 50271 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often involve reagents like fluorine gas or N-fluorobenzenesulfonimide.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used to study the structure-activity relationship and optimize the compound’s efficacy.

Vergleich Mit ähnlichen Verbindungen

RWJ 50271 ist einzigartig in seiner hohen Selektivität und oralen Aktivität im Vergleich zu anderen LFA-1/ICAM-1-Inhibitoren. Ähnliche Verbindungen umfassen:

BIRT 377: Ein weiterer LFA-1/ICAM-1-Inhibitor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

LFA703: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen, jedoch geringerer oraler Bioverfügbarkeit.

XVA143: Bekannt für seine potente Hemmung, aber durch seine schlechte Löslichkeit eingeschränkt.

This compound zeichnet sich durch seine ausgewogene Potenz, Selektivität und orale Bioverfügbarkeit aus, was es zu einer bevorzugten Wahl für Forschungsanwendungen macht .

Eigenschaften

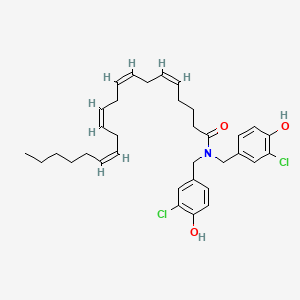

IUPAC Name |

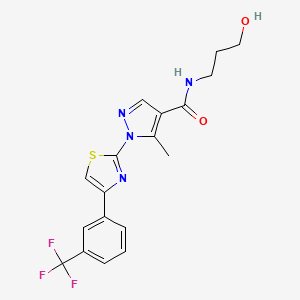

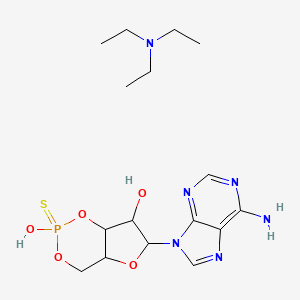

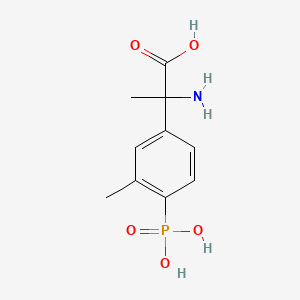

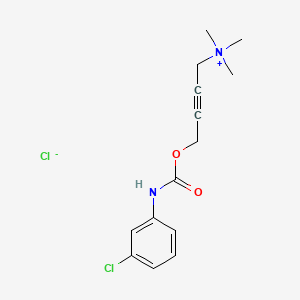

N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFGTYCLOKDAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)

![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)